Methyl 3-(decyloxy)-2-methylpropanoate
Description
Methyl 3-(decyloxy)-2-methylpropanoate is an ester derivative characterized by a decyloxy (C₁₀H₂₁O) substituent at the 3-position and a methyl group at the 2-position of the propanoate backbone.
Properties
CAS No. |
90177-69-8 |
|---|---|
Molecular Formula |
C15H30O3 |
Molecular Weight |
258.40 g/mol |
IUPAC Name |
methyl 3-decoxy-2-methylpropanoate |
InChI |
InChI=1S/C15H30O3/c1-4-5-6-7-8-9-10-11-12-18-13-14(2)15(16)17-3/h14H,4-13H2,1-3H3 |
InChI Key |
NMUHOKUXYHLDIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOCC(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(decyloxy)-2-methylpropanoate typically involves the esterification of 3-(decyloxy)-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(decyloxy)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-(decyloxy)-2-methylpropanoic acid.
Reduction: 3-(decyloxy)-2-methylpropanol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(decyloxy)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The ester is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(decyloxy)-2-methylpropanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to produce the corresponding acid and alcohol. This hydrolysis can be catalyzed by esterases or other hydrolytic enzymes. The molecular pathways involved in its action depend on the specific application and the environment in which it is used.
Comparison with Similar Compounds
The following table and analysis compare Methyl 3-(decyloxy)-2-methylpropanoate with structurally related esters, focusing on substituents, synthesis, physical properties, and biological activity.
Table 1: Structural and Functional Comparison of Propanoate Derivatives
TMP: Trimethylpentyl; *TBSO: tert-Butyldimethylsilyloxy
Key Comparative Insights
Structural Variations and Physicochemical Properties
- Alkyl Chain Length : The decyloxy group in the target compound enhances lipophilicity compared to shorter-chain analogs like the benzyloxy derivative (logP ~3.5 estimated vs. ~2.5 for benzyloxy ).
- Functional Group Impact: The TBSO group in provides steric protection during synthesis, contrasting with the reactive sulfanyl group in , which may reduce stability. Aromatic vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
